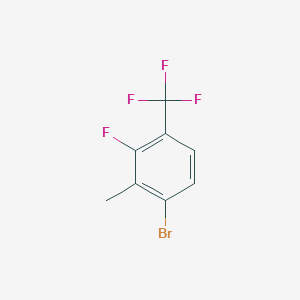![molecular formula C15H13ClN2O B6242750 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2248127-11-7](/img/no-structure.png)
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one (4-CMTQX) is a heterocyclic organic compound that has been widely studied in the scientific community for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a derivative of quinoxaline, a heterocyclic aromatic compound, and can be synthesized from the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline. 4-CMTQX has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-CMTQX has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it is known that this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. Inhibition of AChE by this compound leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In vivo studies have demonstrated that this compound can reduce inflammation and improve learning and memory in animal models. In addition, this compound has been found to have anti-cancer and antifungal properties.
実験室実験の利点と制限
The advantages of using 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments include its availability, its low cost, and its potency as an AChE inhibitor. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can also inhibit other enzymes, such as butyrylcholinesterase.
将来の方向性
The potential future directions for research on 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one include further study of its mechanism of action, its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent, and its potential use in drug development. In addition, further study of its potential use in the treatment of neurological disorders and its potential use as an insecticide or herbicide could be explored. Finally, further research into its potential toxicity and its potential interactions with other drugs could be conducted.
合成法
The synthesis of 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline in a two-step process. In the first step, 4-chlorophenylmethylbromide is reacted with 2-hydroxyquinoxaline in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for two hours. The product of this reaction is 4-chlorophenylmethyl-2-hydroxyquinoxaline, which is then reacted with potassium carbonate in the second step to form this compound.
科学的研究の応用
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use in medicinal chemistry, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a reducing agent to form 4-[(4-chlorophenyl)methyl]cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "reducing agent", "1,2-diaminocyclohexane" ], "Reaction": [ "4-chlorobenzylamine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 4-[(4-chlorophenyl)methyl]cyclohexanone.", "The resulting 4-[(4-chlorophenyl)methyl]cyclohexanone is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst, such as acetic acid or sulfuric acid, to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "The final product can be purified by recrystallization or column chromatography." ] } | |
CAS番号 |
2248127-11-7 |
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-10-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) |
InChIキー |
BJVVHWZUHYEQML-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



